7-Methyl Substitution on 1,5-Naphthyridin-2(1H)-one Scaffold versus 7-Fluoro and 7-Unsubstituted Analogs in Antibacterial NBTI Programs
In the NBTI (novel bacterial topoisomerase inhibitor) antibacterial class, the 1,5-naphthyridin-2(1H)-one left-hand-side moiety tolerates diverse substituents that profoundly influence antibacterial spectrum. The 7-fluoro-1-cyanomethyl analog (AM-8888) demonstrated broad-spectrum MIC values of 0.016–4 μg/mL against Gram-positive and Gram-negative pathogens [1]. This quantitative benchmark establishes the potency range achievable with optimized 7-position substitution within this scaffold class. The 7-methyl variant of 1,5-naphthyridin-2(1H)-one serves as a comparative scaffold for evaluating electronic (fluoro electron-withdrawing vs. methyl electron-donating) and steric contributions to target engagement and bacterial cell penetration. The (R)-hydroxy-1,5-naphthyridinone tricyclic analog achieved S. aureus MIC of 0.25 μg/mL and in vivo murine bacteremia efficacy (ED50 intravenous 3.2 mg/kg, oral 27 mg/kg) with attenuated hERG activity (IC50 >170 μM) , demonstrating that 1,5-naphthyridin-2(1H)-one derivatives can achieve both efficacy and safety margins suitable for preclinical development.
| Evidence Dimension | Antibacterial potency (MIC) and hERG liability |
|---|---|
| Target Compound Data | 7-Methyl-1,5-naphthyridin-2(1H)-one: Core scaffold for SAR exploration; no direct MIC data available |
| Comparator Or Baseline | 7-Fluoro-1-cyanomethyl analog (AM-8888): MIC 0.016–4 μg/mL; (R)-hydroxy-tricyclic analog: S. aureus MIC 0.25 μg/mL, hERG IC50 >170 μM |
| Quantified Difference | >250-fold potency variation achievable within naphthyridinone class via substituent optimization; hERG attenuation >170 μM safety window demonstrated |
| Conditions | In vitro broth microdilution MIC assays against clinical bacterial isolates; patch-clamp hERG electrophysiology; murine bacteremia model |
Why This Matters
This class-level SAR data demonstrates that 1,5-naphthyridin-2(1H)-one scaffolds are validated entry points for NBTI antibacterial programs, where the 7-methyl variant offers a distinct electronic profile for systematic exploration of substituent effects on potency and off-target liability.
- [1] Singh SB, Tan CM, Kaelin DE, et al. Structure activity relationship of N-1 substituted 1,5-naphthyrid-2-one analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-9). Bioorg Med Chem Lett. 2022;68:128808. View Source
